molecular formula C19H19Cl2N3 B6421083 2-{1-[(3,4-dichlorophenyl)methyl]piperidin-3-yl}-1H-1,3-benzodiazole CAS No. 887218-48-6

2-{1-[(3,4-dichlorophenyl)methyl]piperidin-3-yl}-1H-1,3-benzodiazole

Cat. No.: B6421083
CAS No.: 887218-48-6
M. Wt: 360.3 g/mol
InChI Key: LCFUPXYGWYPSEN-UHFFFAOYSA-N
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Description

2-{1-[(3,4-dichlorophenyl)methyl]piperidin-3-yl}-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(3,4-dichlorophenyl)methyl]piperidin-3-yl}-1H-1,3-benzodiazole typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Dichlorophenyl Group: The 3,4-dichlorophenyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Benzodiazole Ring: The final step involves the cyclization of the intermediate to form the benzodiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(3,4-dichlorophenyl)methyl]piperidin-3-yl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-{1-[(3,4-dichlorophenyl)methyl]piperidin-3-yl}-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{1-[(3,4-dichlorophenyl)methyl]piperidin-3-yl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3,4-dichlorophenyl)methyl]-1H-indole
  • 4-[(3,4-dichlorophenyl)methyl]-1H-pyrrole
  • 5-[(3,4-dichlorophenyl)methyl]-1H-imidazole

Uniqueness

2-{1-[(3,4-dichlorophenyl)methyl]piperidin-3-yl}-1H-1,3-benzodiazole is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[1-[(3,4-dichlorophenyl)methyl]piperidin-3-yl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2N3/c20-15-8-7-13(10-16(15)21)11-24-9-3-4-14(12-24)19-22-17-5-1-2-6-18(17)23-19/h1-2,5-8,10,14H,3-4,9,11-12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCFUPXYGWYPSEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC(=C(C=C2)Cl)Cl)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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